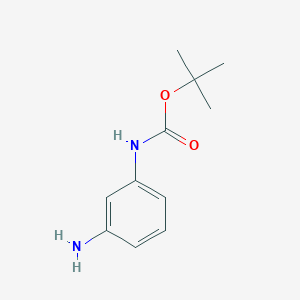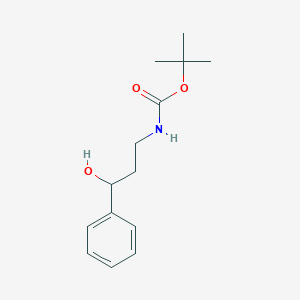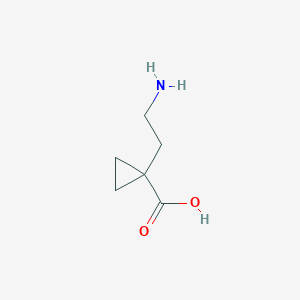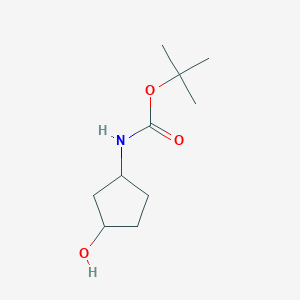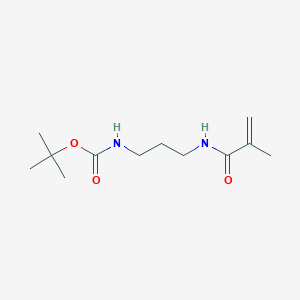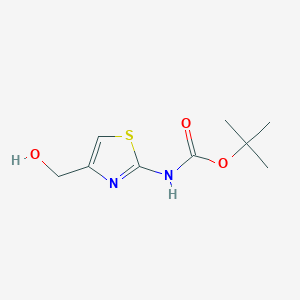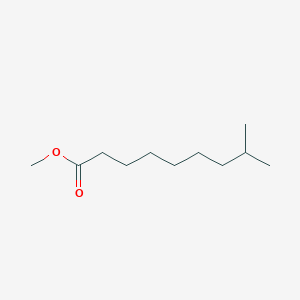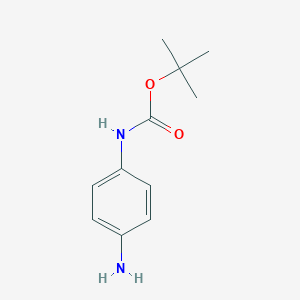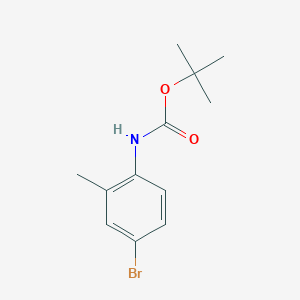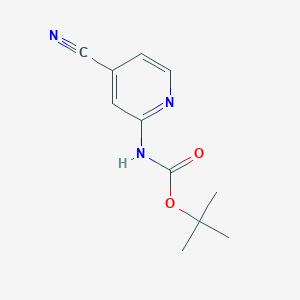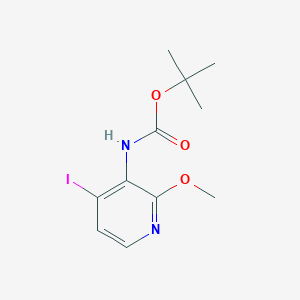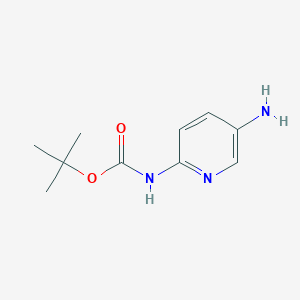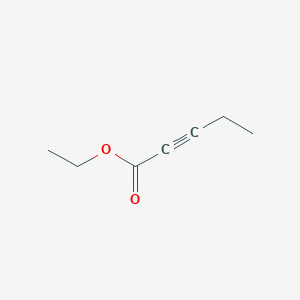
Ethyl 2-pentynoate
Overview
Description
Ethyl 2-pentynoate: is an organic compound with the molecular formula C7H10O2 . It is an ester derived from 2-pentynoic acid and ethanol. This compound is characterized by the presence of a triple bond between the second and third carbon atoms in the pentyl chain, making it an alkyne ester. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-pentynoate can be synthesized through several methods. One common method involves the esterification of 2-pentynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, this compound can be produced by the catalytic hydrogenation of ethyl 2-pentynyl ether. This process involves the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure conditions. The reaction yields this compound with high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-pentynoate undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
Reduction: The compound can be reduced to ethyl 2-pentenoate or ethyl pentanoate using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups. Common reagents for these reactions include sodium hydroxide and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst; reactions are usually performed under an inert atmosphere at low temperatures.
Substitution: Sodium hydroxide, alkyl halides; reactions are conducted in polar solvents such as ethanol or water at ambient or slightly elevated temperatures.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Ethyl 2-pentenoate, ethyl pentanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-pentynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: this compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving ester hydrolysis and alkyne functional groups.
Medicine: The compound is explored for its potential use in drug development, particularly as an intermediate in the synthesis of bioactive molecules.
Industry: this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of ethyl 2-pentynoate involves its reactivity towards various chemical reagents. The triple bond in the alkyne group is highly reactive, making it susceptible to addition reactions. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. In biological systems, enzymes such as esterases can catalyze the hydrolysis of this compound, leading to the formation of 2-pentynoic acid and ethanol. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Ethyl 2-pentynoate can be compared with other similar compounds such as:
Ethyl 2-pentenoate: This compound has a double bond instead of a triple bond, making it less reactive in certain types of addition reactions.
Ethyl 2,3-pentadienoate: This compound contains two double bonds, giving it different reactivity and applications compared to this compound.
Ethyl phenylpropiolate: This compound has a phenyl group attached to the alkyne, which influences its reactivity and makes it useful in different synthetic applications.
Uniqueness: this compound is unique due to the presence of the triple bond in its structure, which imparts distinct reactivity and makes it valuable in various chemical transformations. Its ability to undergo a wide range of reactions, including oxidation, reduction, and substitution, sets it apart from similar compounds.
Properties
IUPAC Name |
ethyl pent-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPRPKSTFBPPHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203871 | |
| Record name | Ethyl pent-2-yn-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55314-57-3 | |
| Record name | Ethyl 2-pentynoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55314-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl pent-2-yn-1-oate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055314573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 55314-57-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl pent-2-yn-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl pent-2-yn-1-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of Ethyl 2-pentynoate?
A1: this compound serves as a versatile starting material in organic synthesis. Its structure, featuring both an alkyne and an ester functionality, allows for diverse transformations.
Q2: How does the stereochemistry of the products differ when reacting this compound with different organostannyl reagents?
A2: The stereochemical outcome of reactions involving this compound and organostannyl reagents is highly dependent on the specific reagent and reaction conditions.
Q3: Is there spectroscopic data available for this compound and its derivatives?
A3: While the provided abstracts do not present specific spectroscopic data for this compound itself, they confirm the characterization of its derivatives using techniques like ¹H NMR spectroscopy [, ]. For example, the analysis of reagent purity for (Z)-5-Chloro-3-trimethylstannyl-2-pentene, synthesized from this compound, involves ¹H NMR []. This highlights the application of spectroscopic methods in confirming the structures of compounds derived from this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


